molecular formula C10H13NO B14061503 N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B14061503
M. Wt: 163.22 g/mol
InChI Key: HXWYLYMFMGGCFE-UHFFFAOYSA-N
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Description

CHROMAN-3-YL-METHYLAMINE: is a chemical compound with the molecular formula C10H13NO . It is also known by its IUPAC name, 3,4-dihydro-2H-chromen-3-ylmethanamine . This compound is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring. CHROMAN-3-YL-METHYLAMINE is primarily used in research and development settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHROMAN-3-YL-METHYLAMINE typically involves the reaction of chroman-3-one with methylamine under controlled conditions. One common method includes the reduction of chroman-3-one using sodium borohydride (NaBH4) followed by the reaction with methylamine . The reaction conditions often require a solvent such as ethanol and a temperature range of 0-8°C to ensure the stability of the intermediate products.

Industrial Production Methods: While specific industrial production methods for CHROMAN-3-YL-METHYLAMINE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: CHROMAN-3-YL-METHYLAMINE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or other derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of CHROMAN-3-YL-METHYLAMINE involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-methyl-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWYLYMFMGGCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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